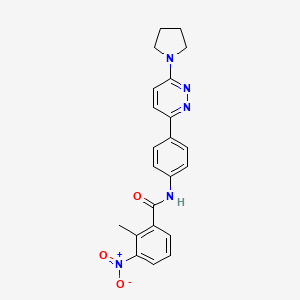
2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide group, a nitro group, a pyrrolidine ring, and a pyridazine ring . The pyrrolidine ring is a five-membered nitrogen-containing heterocycle, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring, for example, contributes to the stereochemistry of the molecule and increases its three-dimensional coverage .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The nitro group, for example, is a good leaving group and could be replaced by other groups in a nucleophilic substitution reaction .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, compounds with a nitro group tend to have higher melting points and are often solids at room temperature .
Aplicaciones Científicas De Investigación
Synthetic Applications in Heterocyclic Chemistry : Research by Davis, Wakefield, and Wardell (1992) demonstrated the utility of β-(lithiomethyl)azines in synthesizing various heterocyclic compounds including pyrrolo-pyridines, which is relevant to the structural family of the compound (Davis, Wakefield, & Wardell, 1992).
Synthesis Process Development : Gong Ping (2007) focused on synthesizing related compounds, illustrating the evolving methodologies in the synthesis of complex benzamide derivatives, which are structurally similar to the compound (Gong Ping, 2007).
Reactions with Hydroxamoyl Halides : Research by Abdelhamid, Negm, and Abdeen (1988) explored the synthesis of imidazo[1,2‐a]pyridine and imidazo[1,2‐a]pyrimidine derivatives, which are relevant to understanding the chemical behavior and potential applications of the compound (Abdelhamid, Negm, & Abdeen, 1988).
Application in Anticancer Research : Hadiyal et al. (2020) developed polysubstituted 4H-Pyran derivatives for potential anticancer applications. This study highlights the relevance of structurally complex compounds like 2-methyl-3-nitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide in medicinal chemistry (Hadiyal et al., 2020).
Catalysis and Synthetic Methodology : Khalil, Al-Matar, and Elnagdi (2010) discussed the use of chitosan as a catalyst for Michael type addition reactions, a method potentially applicable to the synthesis of compounds like the one (Khalil, Al-Matar, & Elnagdi, 2010).
Histone Deacetylase Inhibition for Cancer Treatment : Zhou et al. (2008) designed a small molecule histone deacetylase (HDAC) inhibitor, highlighting the potential of complex benzamide derivatives in the development of new cancer therapies (Zhou et al., 2008).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been shown to interact with various biological targets .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this compound, can contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules can modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have been shown to exhibit various biological activities .
Action Environment
It is known that the environment can significantly impact the activity of similar compounds .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-methyl-3-nitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-15-18(5-4-6-20(15)27(29)30)22(28)23-17-9-7-16(8-10-17)19-11-12-21(25-24-19)26-13-2-3-14-26/h4-12H,2-3,13-14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOJYGJNWMCBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2641407.png)
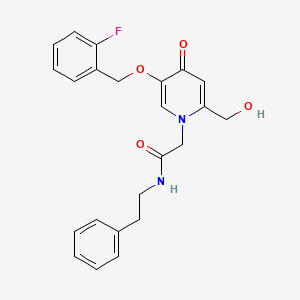
![2-[[1-(2-Methoxyethyl)pyrazol-4-yl]-[(1-methylcyclopropyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2641409.png)

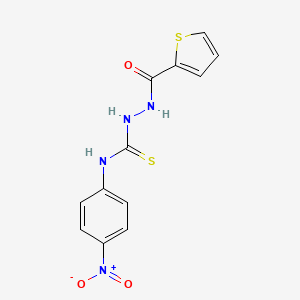

![1-(4-bromophenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one](/img/structure/B2641419.png)

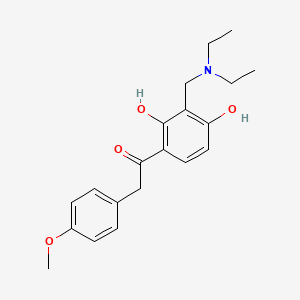
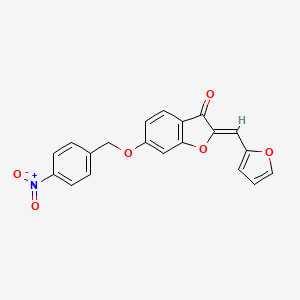
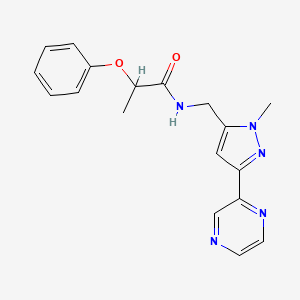

![N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2641428.png)
![3-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B2641429.png)